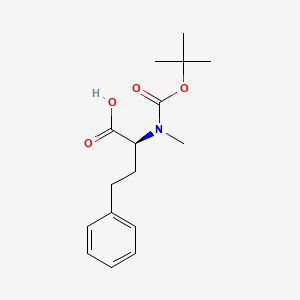

n-Boc-n-methyl-(s)-homophenylalanine

Description

Significance of Unnatural Amino Acids as Chiral Building Blocks in Research

Unnatural amino acids, those not found among the 20 common proteinogenic amino acids, are invaluable tools in medicinal chemistry and drug discovery. Their inherent chirality and the presence of both amine and carboxylic acid functionalities make them versatile scaffolds for the synthesis of complex, stereochemically defined molecules. nih.gov The ability to introduce diverse side chains allows for the fine-tuning of a molecule's three-dimensional structure, which is critical for its interaction with biological targets. nih.gov By incorporating these non-natural residues, chemists can design molecules with enhanced efficacy, greater stability, and improved pharmacokinetic profiles.

Importance of N-Methylated Amino Acids in Peptide and Peptidomimetic Design

The N-methylation of amino acids, the substitution of a methyl group onto the amide nitrogen of the peptide backbone, is a key strategy in the design of peptides and peptidomimetics. researchgate.netnih.gov This seemingly minor modification can have profound effects on the properties of a peptide. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its half-life in biological systems. acs.orgwikidot.com Furthermore, the presence of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. nih.gov This conformational constraint can enhance binding affinity and selectivity for a specific biological target and has been shown to convert agonist peptides into antagonists. acs.orgwikidot.com The increased hydrophobicity resulting from N-methylation can also improve a peptide's ability to cross cell membranes. wikidot.com

The Unique Role of Homophenylalanine as a Non-Proteinogenic Amino Acid Scaffold

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, serves as a unique non-proteinogenic scaffold in chemical synthesis. This extension of the side chain provides a different spatial arrangement of the phenyl group, which can lead to altered binding interactions with target proteins. The incorporation of homophenylalanine into peptide sequences has been explored in the development of peptidomimetics, molecules that mimic the structure and function of natural peptides. researchgate.net For instance, N-Boc-L-homophenylalanine is a known reagent in the synthesis of piperidine-containing peptidyl proteasome inhibitors, highlighting its utility in generating compounds with potential therapeutic applications. pharmaffiliates.comresearchgate.net

Overview of N-Boc-N-methyl-(S)-homophenylalanine in Contemporary Chemical Research

This compound represents the convergence of the aforementioned structural modifications: it is an unnatural, N-methylated amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a standard feature in solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains. organic-chemistry.org The synthesis of N-methylated Boc-protected amino acids can be achieved through various methods, including the use of sodium hydride and methyl iodide in tetrahydrofuran (B95107), a technique that has been shown to selectively methylate the nitrogen of Boc-protected amino acids. nih.govcdnsciencepub.com

While specific, high-profile research applications of this compound are not extensively documented in publicly available literature, its structural components suggest its primary role as a specialized building block in the synthesis of advanced peptidomimetics. Its use would be anticipated in research aimed at developing novel therapeutic agents where the combined effects of N-methylation and the unique spatial properties of the homophenylalanine side chain are desired to optimize biological activity, stability, and cell permeability. For example, its incorporation into tubulysin (B8622420) analogues, a class of potent cytotoxic agents, has been explored. nih.govnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 110755-73-2 | nih.gov |

| Molecular Formula | C16H23NO4 | N/A |

| Molecular Weight | 293.36 g/mol | N/A |

| Predicted Boiling Point | 419.5±34.0 °C | [N/A] |

| Predicted Density | 1.127±0.06 g/cm3 | [N/A] |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(14(18)19)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLVCPGFCPBNQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc N Methyl S Homophenylalanine and Analogues

Classical Approaches to Homophenylalanine Synthesis

Classical methods for the synthesis of the homophenylalanine backbone have traditionally relied on established name reactions and the derivatization of readily available starting materials.

Arndt-Eistert Homologation of N-Protected Phenylalanine

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, and it has been widely applied to the synthesis of β-amino acids from their α-amino acid precursors. wikipedia.orgorganic-chemistry.org The reaction sequence involves the conversion of an N-protected α-amino acid, such as N-Boc-phenylalanine, into its corresponding acid chloride or mixed anhydride. This activated species is then treated with diazomethane (B1218177) to form an α-diazoketone intermediate. The crucial step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I), to generate a ketene (B1206846). wikipedia.orgorganic-chemistry.org This ketene is subsequently trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. wikipedia.org

A key advantage of the Arndt-Eistert homologation is that the Wolff rearrangement generally proceeds with retention of stereochemistry at the α-carbon. wikipedia.org This is critical for the synthesis of enantiopure β-amino acids from chiral α-amino acids. For the synthesis of N-Boc-n-methyl-(s)-homophenylalanine, this strategy can be adapted by starting with N-Boc-N-methyl-(S)-phenylalanine. The N-methyl group is stable under the conditions of the Arndt-Eistert reaction.

One proposed synthetic pathway involves the initial N-methylation of N-Boc-(S)-phenylalanine, followed by the Arndt-Eistert homologation. The N-methylation can be achieved using various reagents, with methyl iodide and a base like sodium hydride being a common choice. researchgate.net

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | N-Boc-(S)-phenylalanine | Methyl iodide, Sodium hydride | N-Boc-N-methyl-(S)-phenylalanine | High |

| 2 | N-Boc-N-methyl-(S)-phenylalanine | 1. (COCl)₂, 2. CH₂N₂, 3. Ag₂O, H₂O | This compound | 23-57% |

This table presents a potential reaction sequence and typical yields based on analogous reactions reported in the literature. researchgate.net

Derivatization from Aspartic Acid Anhydrides

Another classical approach to the synthesis of the homophenylalanine scaffold utilizes readily available chiral building blocks like aspartic acid. A practical synthesis of L-homophenylalanine has been developed starting from L-aspartic acid. This method involves the protection of the amino group and the subsequent conversion of the dicarboxylic acid into an anhydride.

N-Formyl-L-aspartic anhydride can be prepared by reacting L-aspartic acid with formic acid and acetic anhydride. This anhydride can then undergo a Friedel-Crafts reaction with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction selectively forms a new carbon-carbon bond at the β-position of the aspartic acid derivative, leading to a precursor of homophenylalanine. Subsequent deprotection and further modifications can yield the desired homophenylalanine. While this method is effective for producing homophenylalanine itself, its adaptation for the synthesis of N-methylated analogues would require additional N-methylation steps.

Asymmetric Synthetic Strategies for Enantiopure Derivatives

To achieve high levels of stereocontrol in the synthesis of this compound and its analogues, various asymmetric strategies have been developed. These methods often employ chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer.

Alkylation of Chiral Auxiliaries in N-Methylated Amino Acid Synthesis

The asymmetric alkylation of chiral glycine enolate equivalents is a powerful strategy for the synthesis of α-amino acids. This methodology can be extended to the preparation of N-methylated amino acids. Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved to yield the enantiomerically enriched product.

One notable example involves the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The steric environment created by the chiral ligand directs the approach of the electrophile, leading to a highly diastereoselective alkylation. nih.govnih.gov For the synthesis of N-methyl homophenylalanine, a suitable electrophile would be 2-phenylethyl bromide. After the alkylation, the chiral auxiliary is removed, and the amino group can be N-methylated and N-Boc protected.

| Chiral Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) |

| Ni(II) complex of glycine-chiral ligand | Various alkyl halides | Often >95:5 |

This table illustrates the high diastereoselectivity achievable with chiral auxiliary methods in amino acid synthesis, based on literature data for similar systems. nih.gov

Diastereoselective Additions to Chiral Imines

The diastereoselective addition of nucleophiles to chiral imines or iminium ions is another cornerstone of asymmetric amino acid synthesis. In this approach, a chiral amine is condensed with a carbonyl compound to form a chiral imine. The chiral auxiliary attached to the nitrogen atom directs the facial selectivity of the nucleophilic attack on the C=N double bond.

For the synthesis of N-methyl homophenylalanine analogues, a chiral imine can be formed from a chiral amine and a suitable aldehyde. The subsequent addition of a nucleophile, such as an organometallic reagent, can establish the new stereocenter with high diastereoselectivity. beilstein-journals.org The choice of the chiral auxiliary, the nucleophile, and the reaction conditions are all crucial for achieving high levels of stereocontrol. Following the addition, the chiral auxiliary is removed, and the resulting amine can be further functionalized.

Cyclization Strategies Involving Oxazolidinone and Oxazinanone Intermediates

Cyclic intermediates, such as oxazolidinones and oxazinanones, have proven to be highly effective in the synthesis of N-methylated α- and β-amino acids.

The use of 5-oxazolidinones provides an efficient route for the N-methylation of α-amino acids. nih.gov An N-protected α-amino acid, such as N-Boc-phenylalanine, can be cyclized with formaldehyde to form an oxazolidinone. This cyclic intermediate can then be reductively cleaved, for instance with a silane reducing agent in the presence of a Lewis acid, to yield the corresponding N-methylated α-amino acid. researchgate.net This N-Boc-N-methyl-(S)-phenylalanine can then be subjected to Arndt-Eistert homologation to afford the desired this compound. researchgate.net This two-stage approach, involving N-methylation via an oxazolidinone followed by homologation, is a viable strategy for the synthesis of the target compound. researchgate.net

| Intermediate | Precursor | Transformation | Product | Typical Yield |

| 5-Oxazolidinone | N-Boc-(S)-phenylalanine | 1. Formaldehyde, 2. Reductive cleavage | N-Boc-N-methyl-(S)-phenylalanine | High |

| 1,3-Oxazinan-6-one | N-protected β-amino acid | 1. Formaldehyde, 2. Reductive cleavage | N-methyl β-amino acid | 41-63% (reductive cleavage) |

This table summarizes the yields for key transformations involving oxazolidinone and oxazinanone intermediates based on literature reports. researchgate.net

Alternatively, 1,3-oxazinan-6-ones can serve as intermediates for the direct synthesis of N-methyl β-amino acids. researchgate.net In this approach, a β-amino acid, such as (S)-homophenylalanine, is first protected and then cyclized with formaldehyde to form the corresponding oxazinanone. Subsequent reductive cleavage of the oxazinanone ring yields the N-methyl β-amino acid directly. nih.gov This method avoids the need for a separate N-methylation step on the final product.

Photoredox Catalytic Approaches for Unnatural Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules, including unnatural amino acids. This methodology relies on the generation of radical intermediates under mild conditions, enabling a wide range of transformations that are often challenging to achieve with traditional methods. While the direct synthesis of this compound using photoredox catalysis has not been extensively detailed, related transformations highlight the potential of this approach.

Recent studies have demonstrated the application of metallaphotoredox catalysis for the synthesis of various optically pure unnatural amino acids. For instance, a two-step process starting from serine can be utilized to generate a diverse array of artificial analogues of phenylalanine, tryptophan, and histidine. This method involves a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate and various aryl halides. The reaction is tolerant of a broad range of functional groups and has been successfully applied to the synthesis of homophenylalanine derivatives with complete enantioretention.

Another promising strategy involves the photoredox-catalyzed 1,4-conjugate addition of radical species to chiral dehydroalanine derivatives. This approach allows for the introduction of various alkyl or aryl radicals at the β-carbon, providing access to a wide range of carbon-β-substituted unnatural α-amino acids with high chemo- and diastereoselectivity. The use of a metal-free photocatalyst and mild reaction conditions makes this an attractive method for the synthesis of enantiomerically pure building blocks.

The key features of these photoredox catalytic approaches are summarized in the table below:

| Photoredox Approach | Key Features | Substrate Scope | Stereocontrol |

| Metallaphotoredox Cross-Electrophile Coupling | Utilizes an iridium photocatalyst and a nickel co-catalyst; proceeds via radical intermediates. | Tolerates a wide range of aryl halides and bromoalkyl derivatives. | Complete enantioretention from chiral starting materials. |

| Metal-Free 1,4-Conjugate Addition | Employs an organic photocatalyst; proceeds via Giese-type radical addition. | Applicable to a variety of carboxylic acids as radical precursors. | High diastereoselectivity controlled by a chiral auxiliary. |

These examples underscore the potential of photoredox catalysis for the enantioselective synthesis of the homophenylalanine core structure. Subsequent N-methylation and Boc-protection would then yield the target compound.

Chiral Pool Synthesis in N-Methylated Homophenylalanine Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Amino acids, with their inherent stereocenters, are particularly valuable chiral building blocks. While a specific synthesis of this compound from a common chiral pool amino acid has not been prominently reported, a plausible retrosynthetic analysis points towards precursors such as (S)-aspartic acid or (S)-glutamic acid.

A hypothetical synthetic route starting from (S)-glutamic acid could involve the selective reduction of the side-chain carboxylic acid to an alcohol, followed by conversion to a suitable leaving group (e.g., a tosylate or halide). Subsequent displacement with a phenyl nucleophile, such as that derived from a Grignard reagent or an organocuprate, would introduce the phenethyl side chain characteristic of homophenylalanine. The α-amino group would need to be protected throughout this sequence, for instance, with the Boc group. The final steps would involve N-methylation of the Boc-protected amine, a transformation that can be achieved using reagents such as methyl iodide in the presence of a base like sodium hydride.

This general approach, which leverages the stereochemistry of the starting amino acid to control the stereochemistry of the final product, is a cornerstone of chiral pool synthesis. The versatility of this strategy allows for the preparation of a wide range of homophenylalanine analogues by simply varying the nucleophile used in the side-chain extension step.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions, making them ideal for the synthesis of chiral molecules like this compound.

Kinetic resolution is a widely used technique for the separation of enantiomers. In the context of homophenylalanine synthesis, lipases have been shown to be effective catalysts for the enantioselective hydrolysis of racemic homophenylalanine esters. For example, lipases such as Pseudomonas lipase can selectively hydrolyze the L-enantiomer of a racemic mixture of homophenylalanine esters, leaving the unreacted D-enantiomer in high enantiomeric excess scispace.comnih.gov. The hydrolyzed L-amino acid can then be easily separated from the unreacted D-ester.

The efficiency of the resolution is often dependent on the nature of the ester group. A study on the lipase-catalyzed resolution of D,L-homophenylalanine investigated the effect of different ester moieties on the stereoselectivity of the reaction.

| Lipase Source | Substrate | Key Finding |

| Pseudomonas lipase | Racemic homophenylalanine esters | Selective hydrolysis of the L-ester. |

| Porcine pancreas lipase | Racemic homophenylalanine esters | Effective for the resolution of various amino acid esters. |

Following the enzymatic resolution to obtain enantiomerically pure (S)-homophenylalanine, subsequent chemical steps of N-Boc protection and N-methylation can be carried out to furnish the final product.

Carbon-nitrogen lyases, such as phenylalanine ammonia lyases (PALs), are enzymes that catalyze the reversible addition of ammonia to a carbon-carbon double bond. In the reverse direction, PALs can be used for the asymmetric synthesis of L-phenylalanine and its analogues from the corresponding cinnamic acids nih.govuva.esgoogle.com. This reaction proceeds with high enantioselectivity and excellent atom economy.

The application of PALs can be extended to the synthesis of L-homophenylalanine by using an appropriate α,β-unsaturated carboxylic acid precursor. The enzyme would catalyze the stereoselective addition of ammonia to furnish the chiral amine moiety of the homophenylalanine backbone. This biocatalytic step provides a direct and efficient route to the enantiomerically pure amino acid core. The resulting L-homophenylalanine can then be subjected to standard chemical transformations for N-Boc protection and N-methylation. The use of immobilized PALs in continuous flow reactors has also been explored to enhance the scalability and reusability of the biocatalyst nih.govuva.es.

N-Protection and Functional Group Transformations in Synthesis

The synthesis of this compound necessitates the strategic use of protecting groups to mask the reactive amino functionality during various synthetic steps. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide and amino acid chemistry.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions baranlab.orgnih.govrsc.orgmdpi.com. The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base mdpi.com.

For the synthesis of this compound, the Boc group serves two critical purposes. Firstly, it protects the nitrogen atom during transformations at the carboxylic acid or side chain. Secondly, it facilitates the selective N-methylation of the amino group. The N-methylation of a Boc-protected amino acid can be accomplished using various methods. A common approach involves the use of a strong base, such as sodium hydride, to deprotonate the N-H bond, followed by reaction with methyl iodide. This method is highly effective for the synthesis of N-methylated amino acids.

The Boc group's orthogonality with other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, allows for complex synthetic strategies, particularly in the context of solid-phase peptide synthesis baranlab.org. This versatility makes the Boc group an indispensable tool in the synthesis of N-methylated amino acid derivatives like this compound.

Selective N-Methylation Procedures

The synthesis of this compound requires the selective methylation of the nitrogen atom of the carbamate (B1207046) group without affecting the carboxylic acid or the Boc protecting group. A prevalent and effective method for this transformation involves the use of a strong base and a methylating agent, typically sodium hydride (NaH) and iodomethane (methyl iodide, MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikidot.comnih.gov

The selectivity of this reaction hinges on the deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine by sodium hydride to form a dianion. wikidot.com In this state, the carboxylate group is believed to form a chelated complex with the sodium ion (Na⁺). This association effectively shields the carboxylate from reacting with the electrophilic methylating agent. nih.govresearchgate.netacs.org Consequently, the methylation occurs selectively on the more nucleophilic nitrogen anion. wikidot.com Upon acidic workup, the desired N-Boc-N-methyl-amino acid is obtained as a free carboxylic acid. wikidot.com

The general procedure involves dissolving the starting material, N-Boc-(S)-homophenylalanine, in dry THF, followed by the addition of iodomethane. The reaction mixture is cooled, and sodium hydride is added portion-wise to control the vigorous hydrogen gas evolution. wikidot.com An excess of both sodium hydride and iodomethane is typically used to ensure the reaction goes to completion. wikidot.com

Table 1: Conditions for Selective N-Methylation of N-Boc-Amino Acids

| Reagents | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Iodomethane (MeI) | Sodium Hydride (NaH) | THF | Forms a dianion; carboxylate is protected by Na⁺ chelation, allowing selective N-alkylation. | wikidot.comresearchgate.net |

| Di-tert-butyl dicarbonate | Triethylamine | DMF | Used to install the Boc group on an already N-methylated amino acid. | prepchem.com |

Recent advancements have explored alternative methodologies. One such approach is a magnesium-catalyzed reduction of carbamates. This method can transform N-Boc protected amines into N-methyl amines using reagents like HBpin and a MgBu₂ catalyst, presenting the Boc group as a masked methyl precursor. organic-chemistry.org This offers a sustainable alternative to traditional methods that use hazardous reagents. organic-chemistry.org

Carboxylic Acid Functionalization and Esterification

The carboxylic acid group of this compound is a key site for further modification, most commonly through esterification or conversion to an amide. These modifications are crucial for peptide synthesis and the development of analogues.

Esterification

Esterification of N-protected, N-methylated amino acids can be achieved through several methods, depending on the desired ester.

Methyl and Simple Alkyl Esters : A common and mild method for preparing methyl or other simple alkyl esters involves reaction with an alkyl halide (e.g., iodomethane, ethyl bromide) or a dialkyl sulfate (e.g., dimethyl sulfate) in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile. researchgate.netnih.gov This method is generally high-yielding and features a simple workup involving filtration and solvent evaporation. researchgate.net Another classic method for methyl ester synthesis is the use of diazomethane in ether, which reacts rapidly and cleanly, although it is hazardous and requires careful handling. researchgate.net

Activated Esters for Peptide Synthesis : For subsequent use in peptide coupling, the carboxylic acid can be converted into an "activated ester," such as a tetrafluorophenyl (TFP) ester. This is typically accomplished using a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the N-Boc-N-methyl amino acid and the corresponding alcohol (e.g., 2,3,5,6-tetrafluorophenol). nih.gov These activated esters are stable enough to be isolated but reactive enough to readily form an amide bond with the amino group of another amino acid.

Table 2: Selected Esterification Methods for N-Boc-Amino Acids

| Ester Type | Reagents | Base / Catalyst | Solvent | Typical Use | Reference |

|---|---|---|---|---|---|

| Methyl Ester | Iodomethane (MeI) | K₂CO₃ | Acetone | General synthesis, further functionalization | nih.gov |

| Methyl Ester | Dimethyl sulfate | K₂CO₃ | DMSO or Acetone | General synthesis | researchgate.net |

| Methyl Ester | Diazomethane | None | Ether | High-yield methylation of acids | researchgate.net |

Amide Bond Formation (Carboxylic Acid Functionalization)

The primary functionalization of the carboxylic acid is its conversion into an amide, which is the fundamental linkage in peptides. This is achieved through peptide coupling reactions. Standard modern coupling strategies involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amino group.

A widely used and effective method is the EDC·HCl/NHS strategy. nih.govacs.org In this approach, a water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), is used to activate the carboxyl group. The addition of N-hydroxysuccinimide (NHS) traps the activated intermediate as an NHS-ester, which then reacts cleanly with the amino group of another amino acid (typically an amino acid ester) to form the peptide bond with moderate to good yields. nih.govacs.org This method is known to minimize side reactions and racemization. nih.gov Following functionalization, the resulting dipeptide or polypeptide can be further elaborated.

Stereochemical Control and Purity Assessment in Synthesis

Mechanistic Insights into Stereoselective Transformations

The synthesis of N-Boc-N-methyl-(S)-homophenylalanine from N-Boc-(S)-phenylalanine involves two key transformations that can influence the stereochemical outcome: homologation and N-methylation.

The most common method for the one-carbon chain extension of α-amino acids to their β-amino acid counterparts is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This process begins with the conversion of the N-protected amino acid into an acid chloride, which then reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement of this intermediate, which is typically catalyzed by a metal such as silver(I) oxide (Ag₂O). organic-chemistry.orgorganic-chemistry.org

The Wolff rearrangement involves the extrusion of a dinitrogen molecule and a 1,2-rearrangement to form a highly reactive ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. youtube.com Mechanistically, the 1,2-shift of the alkyl group is the stereochemistry-determining step. It is widely established that this migration occurs with complete retention of configuration at the migrating stereocenter. wikipedia.orgyoutube.comcaltech.eduacs.org Therefore, starting with N-Boc-(S)-phenylalanine ensures the formation of N-Boc-(S)-homophenylalanine with the (S)-configuration preserved.

The second key transformation is the selective methylation of the nitrogen atom of N-Boc-(S)-homophenylalanine. A common method employs sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.netnih.govwikidot.com The mechanism relies on the dual deprotonation of both the carboxylic acid and the Boc-protected amine by the strong base (NaH). The resulting sodium carboxylate is believed to form a chelate structure which protects it from alkylation. researchgate.netnih.gov This directs the electrophilic attack of methyl iodide exclusively to the more nucleophilic nitrogen anion, yielding the desired N-methylated product. wikidot.com The mild conditions are designed to prevent epimerization at the chiral center.

Diastereomeric Ratio Determination and Control

In the synthesis of this compound from an enantiomerically pure starting material, the formation of diastereomers is not expected, as no new stereocenters are generated. However, if a chiral auxiliary were used or if the starting material were a diastereomeric mixture, the determination of the diastereomeric ratio (d.r.) would be essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the d.r. of a compound mixture. rsc.org Diastereomers are distinct chemical entities and, in a chiral environment (even just the NMR solvent), will have slightly different chemical shifts. High-resolution ¹H or ¹³C NMR spectra can show separate, distinguishable signals for each diastereomer. nih.govresearchgate.net The ratio of the integrals of these distinct peaks provides a direct quantitative measure of the diastereomeric ratio. rsc.orgnih.gov For complex spectra with overlapping signals, two-dimensional NMR techniques like COSY can be employed to resolve the signals and determine the ratio accurately. researchgate.net

Control over the diastereomeric ratio is fundamentally achieved by using stereochemically pure starting materials and reagents. In this specific synthesis, starting with enantiopure N-Boc-(S)-phenylalanine ensures that, barring any unforeseen side reactions, only one diastereomer (in this case, the single enantiomer) is produced.

Enantiomeric Excess (ee) Determination and Optimization

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. While the synthetic route is designed to retain stereochemistry, it is crucial to verify the enantiomeric purity of the final product.

The primary methods for determining the enantiomeric excess of chiral compounds like this compound are chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This separation allows for the quantification of each enantiomer in the mixture.

Another method involves the use of chiral shift reagents in NMR spectroscopy. nih.gov These reagents, often lanthanide complexes, form temporary diastereomeric complexes with the enantiomers, resulting in the separation of signals in the NMR spectrum, which can then be integrated to determine the ee.

Optimization of enantiomeric excess begins with the selection of a highly enantiopure starting material, i.e., (S)-phenylalanine. Throughout the synthesis, reaction conditions must be carefully controlled to prevent racemization. For instance, while the NaH/MeI method for N-methylation is generally selective, the use of strong bases always carries a risk of epimerization at the adjacent acidic α-carbon. researchgate.net Careful control of temperature, reaction time, and the order of reagent addition is critical to minimize this risk and maintain high enantiomeric excess. wikidot.com

| Technique | Principle | Application for Purity Assessment |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Determination of Enantiomeric Excess (ee). |

| NMR Spectroscopy | Distinguishable signals for different stereoisomers (diastereomers or enantiomers with a chiral shift reagent). | Determination of Diastereomeric Ratio (d.r.) and Enantiomeric Excess (ee). rsc.orgnih.gov |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Confirmation of the presence of a chiral substance and can be used to calculate ee if the specific rotation of the pure enantiomer is known. |

Chiral Induction and Auxiliaries in this compound Synthesis

The stereochemistry of this compound is derived directly from the chirality of the starting material, (S)-phenylalanine. This is an example of substrate-controlled stereoselectivity, where the existing chiral center in the reactant dictates the stereochemical outcome of the reaction.

An alternative strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. numberanalytics.comresearchgate.net Common examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which are widely used in reactions like asymmetric alkylations and aldol (B89426) additions. wikipedia.orgnih.gov

In the context of synthesizing this compound, the Arndt-Eistert homologation of N-Boc-(S)-phenylalanine does not require an external chiral auxiliary because the substrate itself is chiral. The stereochemical information is already embedded within the molecule, making the Wolff rearrangement an intramolecular transfer of chirality.

Role As a Building Block in Complex Molecular Architectures

Integration into Peptides via Solution-Phase Synthesis

The incorporation of N-Boc-N-methyl-(S)-homophenylalanine into peptide chains is readily achieved using solution-phase synthesis techniques. nih.govnih.gov This classical approach offers flexibility in scale-up and purification of intermediates. The general strategy involves a series of protection, coupling, and deprotection steps. nih.govpeptide.com

The synthesis process begins with the protection of the amino group of one amino acid and the carboxyl group of another to ensure specific amide bond formation. nih.gov In this context, the Boc group on this compound serves as the temporary N-terminal protection. peptide.com The coupling of this protected amino acid with another amino acid (or peptide fragment) with a free amino group is typically mediated by a coupling reagent. nih.gov

Common coupling reagents and the general steps are outlined below:

| Reagent Class | Examples | General Function |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates the carboxyl group to form a reactive O-acylisourea intermediate. |

| Uronium/Aminium Salts | HBTU, TBTU, COMU | Reacts with the carboxylic acid to form a highly reactive activated ester, minimizing racemization, especially when used with an additive like HOBt. nih.gov |

| Additives | 1-Hydroxybenzotriazole (HOBt) | Used in conjunction with coupling reagents to suppress side reactions and reduce the loss of stereochemical integrity. nih.gov |

The fundamental reaction is a condensation where the activated carboxyl group of one amino acid reacts with the free amino group of another, forming a peptide bond and releasing water. youtube.com Following the coupling step, the Boc protecting group must be removed to allow for further peptide chain elongation. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govpeptide.comnih.gov The resulting amine salt is then neutralized, often with a non-nucleophilic base such as diisopropylethylamine (DIPEA), to yield the free amine, which is ready for the next coupling cycle. nih.govpeptide.com This iterative process allows for the stepwise assembly of a peptide chain containing the N-methylated homophenylalanine residue. nih.gov

Design and Construction of Peptidomimetics Incorporating N-Methylated Homophenylalanine

The incorporation of this compound is a key strategy in the design of peptidomimetics. nsf.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced metabolic stability, better oral bioavailability, and increased target specificity. nih.gov

N-methylation, the replacement of the amide proton with a methyl group, is a particularly effective modification for several reasons:

Proteolytic Resistance : The absence of the N-H bond makes the adjacent peptide bond resistant to cleavage by proteases, significantly increasing the peptide's half-life in vivo. nih.gov

Conformational Constraint : The methyl group introduces steric hindrance that restricts the rotation around the C-N bond, limiting the available conformational space of the peptide backbone. nsf.govnih.gov This pre-organization can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target. nih.gov

Improved Permeability : N-methylation can enhance membrane permeability by reducing the number of hydrogen bond donors, a strategy inspired by naturally occurring, orally available N-methylated peptides like cyclosporine A. nsf.govnih.gov

The homophenylalanine structure itself, being a non-canonical amino acid with an extra methylene (B1212753) group in its side chain, further contributes to the design of novel peptidomimetics by exploring different spatial arrangements and hydrophobic interactions within the target's binding pocket. The synthesis of these peptidomimetics follows the solution-phase or solid-phase methods described previously, where this compound is treated as a specialized building block. nih.govnih.gov The "N-methyl scan," where systematic N-methylation is applied to different residues in a peptide, is a common strategy to identify positions where the modification is beneficial for activity and pharmacokinetic properties. nih.gov

Application in Combinatorial Library Synthesis for Ligand Discovery

This compound is a valuable building block for the synthesis of combinatorial chemical libraries, which are powerful tools for discovering new ligands for biological targets. nih.govresearchgate.net DNA-encoded libraries (DELs), in particular, enable the screening of millions or even billions of compounds simultaneously. nih.govnih.gov

In this approach, a central scaffold, which could be derived from or be an amino acid like phenylalanine, is elaborated with a diverse set of building blocks. nih.govresearchgate.net Each unique chemical structure is tagged with a unique DNA sequence that serves as an identifiable barcode. The entire library is then incubated with a protein target, and the compounds that bind are isolated and their DNA tags are sequenced to reveal their chemical identity.

The inclusion of this compound in such libraries offers distinct advantages:

Increased Structural Diversity : As a non-canonical, N-methylated amino acid, it introduces unique three-dimensional shapes and chemical properties into the library that are not present in libraries built solely from standard proteinogenic amino acids.

Drug-like Properties : Incorporating N-methylated residues can imbue the library members with favorable properties from the outset, such as proteolytic stability, potentially leading to the direct discovery of more viable lead compounds. nih.gov

Scaffold Elaboration : Phenylalanine-based scaffolds have been successfully used to build large DELs for identifying potent and selective ligands. nih.govresearchgate.net this compound can serve as a modified scaffold or as a building block added to a core structure, expanding the accessible chemical space for ligand discovery. nih.gov

The synthesis on a DNA-compatible solid support or in solution involves coupling reactions where building blocks like this compound are added to a growing molecule, with each addition step being recorded by the ligation of a new DNA tag. nih.gov

Incorporation into Macrocyclic and Constrained Peptide Analogues

The structural constraints imposed by N-methylation make this compound an excellent building block for macrocyclic and other constrained peptide analogues. nih.govnih.gov Macrocyclization is a widely used strategy to transform flexible linear peptides into conformationally defined structures, which often results in improved biological activity, selectivity, and stability. nih.gov

The incorporation of N-methylated residues can significantly influence the final conformation of the macrocycle. nih.gov By strategically placing an N-methylated amino acid like homophenylalanine, chemists can favor specific turn structures and intramolecular hydrogen bonding patterns, effectively guiding the peptide to adopt its bioactive shape. nsf.gov

Key Research Findings on N-Methylation in Constrained Peptides:

| Peptide System | Effect of N-Methylation | Reference |

| Gramicidin S | N-methylation of solvent-exposed residues did not harm antimicrobial activity, while methylation of hydrogen-bonded residues decreased it. | nsf.gov |

| Somatostatin Analog | Multiple N-methylations drastically improved metabolic stability and intestinal permeability, leading to oral bioavailability. | nih.gov |

| Integrin Antagonist | Multiple N-methylations of a cyclic hexapeptide increased its selectivity for different integrin subtypes. | nih.gov |

| NNMT Inhibitors | N-methylation scanning of a macrocyclic peptide inhibitor revealed that modification at a specific phenylalanine residue was tolerated with only a modest loss of activity. | nih.gov |

The synthesis of these macrocycles involves assembling the linear peptide precursor, often on a solid support, using standard Boc or Fmoc chemistry. nih.gov After the linear chain is synthesized, a final intramolecular cyclization step is performed in dilute solution to favor the ring-closing reaction over intermolecular polymerization. The inclusion of this compound in the linear precursor can pre-organize the peptide, facilitating an efficient cyclization. nih.gov

Synthesis of Novel Heterocyclic Scaffolds (e.g., Pyrrolidine (B122466), Oxazolidine (B1195125) Derivatives)

Beyond its use in peptides, this compound can serve as a starting material for the synthesis of novel nitrogen-containing heterocyclic scaffolds, which are privileged structures in medicinal chemistry. mdpi.comnih.gov The chiral center and functional groups of the amino acid provide a template for creating complex, stereochemically defined rings like pyrrolidines and oxazolidines.

Oxazolidine Derivatives: Oxazolidinones can be synthesized from N-Boc protected amines through transition metal-catalyzed C-H oxidation reactions. nih.govacs.org For example, a palladium(II)/bis-sulfoxide/Brønsted acid co-catalyzed reaction can convert N-Boc amines into oxazolidinones with good yields and high diastereoselectivity. nih.govacs.org Another approach involves the cyclization of N-Boc protected amino alcohols. tsijournals.com Starting with an N-Boc amino acid, reduction of the carboxylic acid to an alcohol, followed by condensation with an aldehyde or ketone, yields the oxazolidine ring. wikipedia.org N-Boc-N-hydroxymethyl α-amino aldehydes, which can be derived from the corresponding amino acids, are stable intermediates that can be converted into trans-oxazolidine methyl esters, which are valuable synthons for β-amino-α-hydroxy acids. orgsyn.org

Pyrrolidine Derivatives: The pyrrolidine ring is a core component of numerous natural products and pharmaceuticals. mdpi.comnih.gov this compound can be a precursor for substituted pyrrolidines. Synthetic routes often involve the modification of the carboxylic acid and subsequent intramolecular cyclization reactions. For instance, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from amino acids are a classic method for constructing the pyrrolidine ring. nih.govacs.org The synthesis can be designed to control the stereochemistry at multiple centers, leveraging the initial chirality of the starting amino acid.

Advanced Applications in Chemical Biology and Medicinal Chemistry Research

Design of Bioactive Peptide Analogues and Receptor Ligands

N-Boc-n-methyl-(s)-homophenylalanine is used to create modified versions of natural peptides. These synthetic analogues help researchers understand how peptides bind to their receptors and signal within the body. The N-methyl group makes the resulting peptide more drug-like by protecting it from being broken down by enzymes, while the homophenylalanine structure helps to probe the size and shape of the receptor's binding pocket.

N-methylation of aromatic amino acids is a cornerstone strategy in the development of potent antagonists for the Substance P (SP) receptor, also known as the neurokinin-1 (NK-1) receptor. nih.gov The native peptide, Substance P, is involved in pain transmission and inflammation. wikipedia.org Researchers have found that the dipeptide segment within some of the most potent tripeptide SP antagonists often contains an N-methylated aromatic amide, which is considered essential for receptor recognition. nih.gov

For example, highly potent antagonists have been designed around an N-methyl-N-(phenylmethyl)-L-phenylalaninamide core. nih.gov In these structures, N-methylation is crucial for activity. The substitution of phenylalanine with homophenylalanine is a rational design step in structure-activity relationship studies to explore the dimensions of the NK-1 receptor binding site. Therefore, this compound is an ideal building block for synthesizing novel SP antagonists with potentially higher affinity or altered selectivity by extending the side chain to better fit the receptor pocket. These antagonists are valuable tools for studying the role of the SP/NK-1 system in various physiological and pathological processes. nih.govmdpi.com

Table 4: N-Methylated Aromatic Residues in Substance P Antagonist Design

| Antagonist Class | Core Structural Motif | Role of N-Methylation |

|---|---|---|

| Branched Tripeptides | Nα-(substituted)-N-methyl-N-(phenylmethyl)-L-phenylalaninamide | Mimics the spatial orientation of the essential dipeptide structure required for receptor recognition. nih.gov |

The homophenylalanine scaffold and N-methylation are both important modifications used to develop selective ligands for opioid receptors. nih.govnih.gov To understand the precise interactions between opioid peptides and their receptors (μ, δ, and κ), researchers systematically replace natural amino acids with unnatural ones like homophenylalanine. nih.gov

In one study, the phenylalanine residue at position 4 (Phe4) of the opioid peptide Dynorphin A, a key residue for receptor affinity, was replaced with both L- and D-homophenylalanine (Homophe). nih.gov The resulting analogues were tested for their binding affinity to the kappa-opioid receptor (KOR). The study found that the [L-Homophe4] analogue had a higher affinity for the KOR than the [D-Homophe4] version, providing insight into the preferred spatial orientation of the aromatic ring within the receptor's binding site. nih.gov The same study also compared these results to analogues containing N-methyl-phenylalanine (N-MePhe), underscoring the combined importance of side-chain length and N-methylation in modulating receptor interaction. nih.gov Incorporating beta-homophenylalanine into other opioid peptides like deltorphin (B1670231) has also been shown to produce potent and selective ligands. nih.gov Thus, this compound is a key synthetic tool for creating sophisticated probes to map the complex pharmacology of opioid receptors.

Table 5: Homophenylalanine in Experimental Opioid Peptide Analogues

| Parent Peptide | Analogue Modification | Target Receptor | Key Finding |

|---|---|---|---|

| Dynorphin A-(1-11)NH2 | Substitution of Phe4 with L-Homophenylalanine | Kappa (κ) | Exhibited higher κ-opioid receptor affinity than the D-isomer, indicating a specific conformational preference. nih.gov |

| Dynorphin A-(1-11)NH2 | Substitution of Phe4 with D-Homophenylalanine | Kappa (κ) | Showed lower κ-opioid receptor affinity compared to the L-isomer. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-homophenylalanine (L-HPA) |

| Ramipril |

| Imidapril |

| Trandolapril |

| N-Boc-homophenylalanine |

| L-homophenylalanine-nitrile |

| Phosphonic homophenylalanine |

| Beta-homophenylalanine |

| N-(2-chloroethyl)-N-methylphenylalanine |

| Substance P |

| N-methyl-N-(phenylmethyl)-L-phenylalaninamide |

| Dynorphin A |

| N-methyl-phenylalanine (N-MePhe) |

| Deltorphin |

| Leu-enkephalin |

| L-cyclohexyl alanine (B10760859) (Cha) |

Chemical Biology Tools

This compound and its derivatives serve as sophisticated tools in chemical biology, enabling detailed investigations into complex biological systems. Their unique structural features, particularly the N-methylation, provide researchers with the ability to fine-tune the properties of peptides and other bioactive molecules for specific research applications.

Application in Photolabelling Studies with Photoreactive Analogues

Photolabeling is a powerful technique used to identify and characterize binding interactions between ligands and their biological targets, such as receptors. This method involves a photoreactive ligand that, upon photoactivation, forms a covalent bond with the target protein, allowing for its identification. While this compound itself is not photoreactive, it serves as a structural template for creating photoreactive analogues.

A key example is the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a photoreactive amino acid. nih.gov In this analogue, a benzophenone (B1666685) group is introduced onto the phenyl ring. The benzophenone moiety is well-known for its ability to be activated by UV light, leading to the formation of a reactive species that can covalently crosslink with nearby molecules. This photoreactive amino acid has been successfully incorporated into peptide sequences, such as antagonists for the human tachykinin NK-1 receptor. nih.gov The resulting photoreactive peptide can be used as a tool for photolabeling studies to elucidate the specific binding sites of the receptor. nih.gov The synthesis of such analogues with high optical purity is critical for ensuring specific interactions with the biological target. nih.gov

Table 1: Properties of a Photoreactive Homophenylalanine Analogue

| Property | Value | Reference |

|---|---|---|

| Compound Name | (S)-Boc-N-methyl-p-benzoyl-phenylalanine | nih.gov |

| Chemical Formula | C22H25NO5 | N/A |

| Molecular Weight | 383.44 g/mol | N/A |

| Functional Group | Benzophenone | nih.gov |

| Application | Photolabeling of receptors | nih.gov |

Synthetic Probes for Enzyme Mechanism Elucidation

The N-methyl group in this compound is a critical feature for developing synthetic probes to investigate enzyme mechanisms. N-methylation of an amino acid within a peptide chain has significant conformational effects. It removes the amide proton, thereby preventing the formation of a hydrogen bond at that position and restricting the rotation of the peptide backbone. These modifications can be strategically employed to study the structure-activity relationships of peptides that act as enzyme substrates or inhibitors.

By systematically replacing standard amino acids with their N-methylated counterparts, researchers can probe the importance of specific hydrogen bonds and conformational flexibility for enzyme recognition and catalysis. For instance, studies on norbelladine (B1215549) derivatives have shown that N-methylation can significantly enhance inhibitory activity against certain enzymes, such as butyrylcholinesterase. mdpi.com The N-methylated derivatives exhibited increased potency compared to their non-N-methylated counterparts, providing valuable insights into the enzyme's active site and the structural requirements for potent inhibition. mdpi.com This approach allows for a detailed mapping of enzyme-ligand interactions and contributes to the rational design of more effective and selective enzyme inhibitors.

Table 2: Impact of N-Methylation on Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) | Fold-Increase in Inhibition with N-methylation | Reference |

|---|---|---|---|---|

| Norbelladine | Butyrylcholinesterase | 8 | N/A | mdpi.com |

| N-methylnorbelladine | Butyrylcholinesterase | 4 | 2.0x | mdpi.com |

| 4'-O-methylnorbelladine | Butyrylcholinesterase | 16.1 | N/A | mdpi.com |

| 4'-O,N-dimethylnorbelladine | Butyrylcholinesterase | 10.4 | 1.5x | mdpi.com |

Building Blocks for Natural Product Total Synthesis Precursors

The total synthesis of complex natural products is a cornerstone of organic chemistry, providing access to medicinally important molecules that are often available in only minute quantities from their natural sources. rsc.orgnih.gov this compound is a valuable chiral building block in the synthesis of precursors for several of these natural products, particularly those with peptide or depsipeptide structures.

One of the most prominent examples is its use in the synthesis of dolastatins, a class of potent antineoplastic agents isolated from the sea hare Dolabella auricularia. nih.govelsevierpure.com For example, dolastatin 10 and its synthetic analogues, which are highly cytotoxic peptides, contain several unusual amino acid residues. nih.govnih.gov N-methylated amino acids are key components of these structures. The synthesis of dolastatin analogues often involves the careful assembly of these non-standard amino acids. This compound and similar protected, N-methylated amino acids are crucial starting materials for creating the specific fragments needed to construct the final complex molecule. The Boc protecting group allows for controlled peptide coupling reactions, while the inherent chirality of the building block ensures the correct stereochemistry in the final natural product, which is often critical for its biological activity. Its role as a precursor is also noted in the synthesis of dolastatin 16. researchgate.net

Table 3: Natural Products Synthesized Using N-Methylated Amino Acid Building Blocks

| Natural Product/Analogue | Class | Biological Activity | Reference |

|---|---|---|---|

| Dolastatin 10 | Depsipeptide | Antineoplastic | nih.govnih.gov |

| Dolastatin 16 | Depsipeptide | Antineoplastic, Antifouling | researchgate.net |

| Dolastatinol | Dolastatin Analogue | Anticancer | nih.gov |

| Monomethyl Auristatin E (MMAE) | Dolastatin Analogue | Cytotoxic (ADC Payload) | nih.gov |

Conformational Analysis and Computational Studies

Theoretical Investigations of N-Methylated Homophenylalanine Conformations

Theoretical studies are essential for mapping the potential energy landscape of flexible molecules. N-methylation of the amide bond, as seen in the subject compound, introduces significant conformational constraints by removing the amide proton and adding a sterically demanding methyl group. This modification, combined with the extended side chain of homophenylalanine, results in unique conformational behavior compared to natural amino acids.

Empirical Conformational Energy Programs for Peptides (ECEPP) are a class of molecular mechanics force fields specifically developed to calculate the conformational energies of peptides and proteins. These programs calculate the total energy of a conformation as a sum of its electrostatic, non-bonded, and torsional energy components, assuming a rigid geometry for the peptide bonds. bibliotekanauki.pl

Conformational energy calculations using ECEPP have been extensively carried out on the N-acetyl-N'-methylamides of the 20 naturally occurring amino acids to locate minimum-energy conformations and calculate their relative free energies. nih.gov The ECEPP software package has been updated over the years to include parameters for non-standard residues, including N-methylated amino acids, allowing for the theoretical conformational analysis of peptides containing these modified units. bibliotekanauki.pl While specific ECEPP studies on n-Boc-n-methyl-(s)-homophenylalanine are not prominent in the literature, the methodology is well-established for analyzing the conformational space of N-methylated residues, providing insights into sterically allowed regions of the Ramachandran plot and the influence of the N-methyl group on peptide backbone flexibility. bibliotekanauki.plnih.gov

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov For peptides containing this compound, MD simulations can provide detailed information about conformational stability, solvent interactions, and the dynamics of folding and binding. uow.edu.au

Simulations of peptides containing N-methylated alanine (B10760859) have shown that N-methylation can induce stable helical structures, even without conventional hydrogen bonds, stabilized by carbonyl-carbonyl interactions. researchgate.net MD studies on peptides with other unnatural amino acids have successfully reproduced experimentally observed phenomena such as dimer formation and the folding of synthetic peptides into specific secondary structures like β-hairpins. uow.edu.au These simulations, often performed using various force fields like AMBER, CHARMM, or GROMOS in explicit solvent, allow researchers to understand how the unique structural features of this compound influence the behavior of the peptides it is part of. nih.govresearchgate.netnih.gov For instance, simulations can reveal how the Boc protecting group and the N-methyl group affect solubility and interactions with the solvent environment. researchgate.net

Table 1: Insights from MD Simulations on Related Peptide Systems

| Peptide System Studied | Key Findings from MD Simulations | Reference |

|---|---|---|

| Peptides with N-methylated alanine | N-methylation can promote the formation of stable helical structures, even in the absence of backbone hydrogen bonds. The amide bond geometry is predominantly trans. | researchgate.net |

| Peptides with unnatural amino acid (Hao) | Successfully reproduced experimentally observed β-sheet-like dimerization in chloroform (B151607) and instability in methanol. Also showed folding into a β-hairpin structure. | uow.edu.au |

| Polyalanine peptides | Conformational structures are highly sensitive to chain length. Short peptides favor α-helices, while longer chains can form multi-folded hairpins. | researchgate.net |

Analysis of Intramolecular Interactions

The conformation of a peptide is stabilized by a network of intramolecular interactions. In this compound, the key interactions involve hydrogen bonds and aromatic interactions, which are significantly influenced by its unique chemical modifications.

Hydrogen bonds are crucial for defining the secondary structure of peptides. youtube.com The N-methylation in this compound fundamentally alters its hydrogen bonding capability by removing the amide proton (N-H), thus preventing it from acting as a hydrogen bond donor. researchgate.netnih.gov However, the carbonyl oxygens of both the Boc protecting group and the peptide backbone can still act as hydrogen bond acceptors. mdpi.comnih.gov

In solution, NMR spectroscopy can be used to detect intramolecular hydrogen bonds. nih.gov Studies on other N-Boc-protected amino acids have shown that intramolecular hydrogen bonds can form between the Boc carbonyl oxygen and other suitable donors within the molecule, influencing the compound's conformation and properties like cell permeability. mdpi.comrsc.org In the solid state, the molecular packing is governed by a balance of intermolecular forces, including hydrogen bonds. rsc.org While the N-methyl group prevents the classic N-H···O=C hydrogen bonds that define α-helices and β-sheets, other interactions, such as those involving the carboxyl group or side chains, dictate the crystal structure. The formation of intramolecular hydrogen bonds can sometimes be favored in specific environments, such as when a molecule is confined, leading to unusually strong interactions. nih.gov

The phenyl group in the homophenylalanine side chain is capable of engaging in various non-covalent aromatic interactions, which are critical for the stability of protein and peptide structures. nih.govyoutube.com These interactions include π-π stacking and C-H···π interactions.

π-π Stacking: This interaction occurs between two aromatic rings. wikipedia.org In peptides, this can happen between the side chains of two aromatic residues. The geometry of these interactions can be face-to-face (stacked) or edge-to-face (T-shaped). nih.gov While face-to-face stacking is often electrostatically unfavorable, offset stacked and edge-to-face geometries are common and contribute significantly to protein stability. nih.gov The stability of enzymes, for example, can be influenced by the number of π-π stacking interactions. nih.gov

These aromatic interactions are dominated by electrostatics and play a key role in the hydrophobic core of proteins. nih.gov The presence of the extended and flexible side chain in homophenylalanine allows its phenyl group to orient itself favorably to form these stabilizing contacts within a peptide structure.

Table 2: Characteristics of Aromatic Interactions

| Interaction Type | Description | Typical Geometry | Significance |

|---|---|---|---|

| π-π Stacking | An attractive, noncovalent interaction between the π-electron clouds of two aromatic rings. | Can be offset stacked or edge-to-face (T-shaped). | Crucial for protein folding, molecular recognition, and stability of DNA/RNA. youtube.comnih.gov |

| C-H···π Interaction | A weak hydrogen bond where a C-H bond points towards the face of a π-electron system. | A hydrogen on a carbon atom interacts with the center of an aromatic ring. | Contributes to the conformational stability of peptides and proteins. |

| Cation-π Interaction | An electrostatic interaction between a cation and the face of an electron-rich π-system. | A positive charge is positioned above the plane of the aromatic ring. | Important in receptor binding and enzyme catalysis. |

Computational Approaches in Protein and Enzyme Design

The use of non-canonical amino acids (NCAAs) like this compound is a powerful strategy in computational protein and enzyme design. nih.gov These modified building blocks vastly expand the chemical space available beyond the 20 natural amino acids, allowing for the design of proteins and peptides with novel functions, enhanced stability, and improved therapeutic properties such as proteolytic resistance and membrane permeability. nih.govnih.govprinceton.edu

N-methylation is a particularly valuable modification as it restricts the peptide backbone conformation, which can pre-organize a peptide into a bioactive shape and enhance its binding affinity for a target. nih.govacs.org Homophenylalanine, as a building block for important drugs like ACE inhibitors, demonstrates the utility of extending the amino acid side chain. nih.govnih.gov

Computational pipelines for protein design often start with a protein-target structure and use software like Rosetta to explore mutations. nih.gov Incorporating NCAAs into this process allows for more precise engineering of protein cores and surfaces. nih.gov MD simulations and free energy calculation techniques like thermodynamic integration (TI) can then be used to accurately predict the binding affinity of the designed proteins, screening for the most promising candidates before undertaking costly experimental synthesis. uow.edu.aunih.gov The ability to computationally model and incorporate residues like this compound enables the rational design of next-generation protein therapeutics and industrial enzymes. nih.govmit.edu

Rational Design for Enzyme Enantioselectivity and Catalytic Efficiency

While specific studies on the rational design of enzymes to accommodate this compound are not extensively documented in publicly available literature, the principles of such design can be extrapolated from research on similar N-protected and N-alkylated amino acids. The goal of rational design is to engineer an enzyme's active site to not only bind a specific substrate but to do so in a way that favors a particular stereochemical outcome, thereby enhancing enantioselectivity and catalytic efficiency.

For a substrate like this compound, key considerations for enzyme engineering would include:

Steric Complementarity: The enzyme's active site must be spacious enough to accommodate the bulky Boc and N-methyl groups. Computational docking simulations can be employed to virtually screen mutant libraries of enzymes to identify variants with pockets that match the substrate's size and shape.

Hydrophobic Interactions: The phenyl ring of the homophenylalanine side chain and the tert-butyl group of the Boc protecting group are hydrophobic. Engineering the active site to include hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) can enhance substrate binding through favorable hydrophobic interactions.

Hydrogen Bonding: The carbonyl groups of the Boc protector and the backbone can act as hydrogen bond acceptors. Modifying the active site to introduce specific hydrogen bond donors (e.g., Serine, Threonine, Tyrosine) at precise locations can help to orient the substrate correctly for catalysis.

Control of N-Methyl Torsion: The N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This modification also introduces a new rotational barrier around the N-Cα bond. An engineered enzyme would need to control the conformation of this N-methyl group to ensure proper alignment of the substrate for the chemical transformation.

The enantioselectivity of an enzyme is often determined by subtle differences in the binding energies of the two enantiomers of a substrate in the transition state. By strategically introducing mutations, the active site can be tailored to stabilize the transition state of the desired (s)-enantiomer while destabilizing that of the (r)-enantiomer.

| Design Strategy | Target Interaction | Potential Amino Acid Mutations | Desired Outcome |

| Steric Fit | Accommodate bulky Boc and N-methyl groups | Glycine, Alanine (to create space) | Increased substrate affinity |

| Hydrophobicity | Stabilize phenyl and tert-butyl groups | Leucine, Isoleucine, Phenylalanine | Enhanced binding energy |

| Hydrogen Bonding | Orient carbonyl groups | Serine, Threonine, Asparagine | Precise substrate positioning |

Substrate Binding and Recognition Mechanisms with Protein Targets

The binding and recognition of this compound by a protein target is a dynamic process governed by a symphony of non-covalent interactions. Computational modeling, including molecular docking and molecular dynamics (MD) simulations, can provide detailed insights into these mechanisms at an atomic level.

Molecular docking studies can predict the most likely binding pose of the molecule within a protein's active site. These simulations score different orientations based on factors like intermolecular energies, providing a static snapshot of the interaction. For this compound, docking would likely reveal the importance of the hydrophobic pocket accommodating the benzyl (B1604629) side chain.

Molecular dynamics simulations offer a more comprehensive view by simulating the movement of the substrate and protein over time. An MD simulation could reveal:

Conformational Selection vs. Induced Fit: Whether the protein recognizes a pre-existing conformation of the substrate (conformational selection) or if the binding event itself causes both the substrate and protein to change shape to achieve optimal complementarity (induced fit).

The Role of Water: How water molecules in the active site mediate interactions between the substrate and the protein.

Key Residue Interactions: Identification of the specific amino acid residues that form lasting and critical interactions with the substrate throughout the simulation. For instance, aromatic residues like Tryptophan or Tyrosine could engage in π-π stacking with the phenyl ring of the substrate.

The N-methylation is a critical feature influencing recognition. It not only adds steric bulk but also alters the electronic properties of the nitrogen atom. This can have a profound impact on the local geometry and the ability to form certain interactions, which a specifically designed protein target would need to accommodate.

| Interaction Type | Substrate Moiety | Interacting Protein Residue (Example) |

| Hydrophobic | Phenyl group, tert-butyl group | Leucine, Valine, Isoleucine |

| π-π Stacking | Phenyl group | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bond (Acceptor) | Carbonyls of Boc and backbone | Serine, Threonine, Asparagine |

| van der Waals | Entire molecule | Various nonpolar residues |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For n-Boc-n-methyl-(s)-homophenylalanine, high-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, are pivotal for its structural verification.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for determining the molecular structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns in ¹H NMR provide information about neighboring protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the Boc protecting group, the N-methyl group, the homophenylalanine backbone, and the phenyl ring. The nine protons of the tert-butyl group of the Boc protecting group typically appear as a singlet around 1.4 ppm. The N-methyl protons would also produce a singlet, expected to be in the range of 2.7-3.0 ppm. The protons of the ethyl group connecting the chiral center to the phenyl ring, as well as the methine proton at the chiral center, will exhibit more complex splitting patterns (multiplets) in the upfield region of the spectrum. The aromatic protons of the phenyl group will resonate in the downfield region, typically between 7.1 and 7.3 ppm.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the Boc group and the carboxylic acid carbon are expected to appear significantly downfield, generally in the range of 155-175 ppm. The quaternary carbon of the Boc group is typically observed around 80 ppm, while the carbons of the methyl groups of the Boc moiety are found at approximately 28 ppm. The N-methyl carbon signal is expected around 30-35 ppm. The carbons of the phenyl ring will show signals in the aromatic region (125-140 ppm), and the aliphatic carbons of the homophenylalanine backbone will resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc (9H) | ~1.4 | Singlet |

| N-CH₃ (3H) | ~2.8 | Singlet |

| CH₂-Ph (2H) | ~2.6 | Multiplet |

| CH₂-CH (2H) | ~2.0 | Multiplet |

| CH-COOH (1H) | ~4.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Boc (C=O) | ~155 |

| COOH | ~175 |

| Boc (quaternary C) | ~80 |

| Boc (CH₃) | ~28 |

| N-CH₃ | ~33 |

| CH₂-Ph | ~38 |

| CH₂-CH | ~32 |

| CH-COOH | ~58 |

| Phenyl (C) | ~141 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to gain deeper insights into the structure and conformation of this compound in solution. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the molecule. For instance, it would show correlations between the methine proton of the homophenylalanine backbone and the adjacent methylene (B1212753) protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula C₁₆H₂₃NO₄, the expected monoisotopic mass of the neutral molecule is 293.1627 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 294.1700. The fragmentation of this ion under tandem MS (MS/MS) conditions would likely involve the loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) from the Boc group, which are characteristic fragmentation pathways for N-Boc protected amino acids.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₆H₂₃NO₄), the calculated exact mass of the protonated molecule [M+H]⁺ is 294.1700. An experimental HRMS measurement that matches this value would strongly support the proposed molecular formula and, in conjunction with NMR data, confirm the identity of the compound.

Table 3: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₆H₂₄NO₄⁺ | 294.1700 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of chemical compounds. An LC-MS analysis of a sample of this compound would involve injecting the sample onto an LC column, where it is separated from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a chromatogram showing the intensity of the signal over time. A pure sample would ideally show a single sharp peak in the chromatogram at a specific retention time. The mass spectrometer can simultaneously record the mass spectrum of the eluting peak, which should correspond to the expected mass of the target compound, thereby confirming both its identity and purity.

Chromatographic Methods for Purification and Analysis